molecular formula C7H8N2O2 B12313997 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid

Cat. No.: B12313997
M. Wt: 152.15 g/mol
InChI Key: YYYKAZMWEVBJHZ-UHFFFAOYSA-N
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Description

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid ( 1236034-44-8) is a high-purity chemical building block offered with a minimum purity of ≥95% . This compound features a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol . Its structure incorporates both a reactive acrylic acid moiety and a 1H-pyrazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Researchers utilize this compound primarily as a key intermediate in the development of novel pharmaceutical candidates, particularly for creating functionalized acrylates with potential biological activity. The presence of the vinyl group allows for further functionalization through polymerization or Michael addition reactions, while the pyrazole heterocycle is a privileged structure in agrochemicals and pharmaceuticals. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(pyrazol-1-ylmethyl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11)

InChI Key

YYYKAZMWEVBJHZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with Pyrazolecarbaldehydes

Reaction Design and Mechanism

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid, this method involves reacting a pyrazolecarbaldehyde with malonic acid or its derivatives. The aldehyde’s electrophilic carbonyl carbon undergoes nucleophilic attack by the active methylene group of malonic acid, facilitated by a base catalyst (e.g., piperidine/pyridine). Subsequent dehydration and decarboxylation yield the acrylic acid product.

Condensation and Decarboxylation

A mixture of (pyrazol-1-yl)acetaldehyde (10 mmol), malonic acid (10 mmol), piperidine (3 drops), and pyridine (5 drops) in ethanol (10 mL) is refluxed for 4–6 hours. Post-reaction cooling and acidification precipitate the intermediate 2-[(1H-pyrazol-1-yl)methyl]malonic acid , which is isolated and heated at 150–160°C to induce decarboxylation, yielding the target compound.

Key Data

Parameter Value Source
Yield (malonic acid) 70–80%
Decarboxylation Temp 150–160°C
Final Purity >95% (HPLC)

Alkylation of Pyrazole with Halogenated Acrylates

Nucleophilic Substitution Approach

This method exploits the nucleophilicity of pyrazole’s nitrogen to alkylate halogenated acrylic acid derivatives. For example, methyl 2-(bromomethyl)acrylate reacts with pyrazole in the presence of a base (e.g., K₂CO₃) to form the methyl ester intermediate, which is hydrolyzed to the acid.

Stepwise Procedure
  • Alkylation : Pyrazole (10 mmol), methyl 2-(bromomethyl)acrylate (10 mmol), and K₂CO₃ (15 mmol) in DMF are stirred at 60°C for 12 hours.
  • Ester Hydrolysis : The crude ester is treated with NaOH (2M, 20 mL) at 80°C for 2 hours, followed by acidification with HCl to precipitate the product.

Key Data

Parameter Value Source
Alkylation Yield 60–70%
Hydrolysis Yield 85–90%

Comparative Analysis of Methods

Efficiency and Scalability

  • Knoevenagel Condensation : Higher yields (70–80%) but requires elevated temperatures for decarboxylation. Scalability is limited by aldehyde synthesis challenges.
  • Alkylation-Hydrolysis : Moderate yields (60–70%) but offers straightforward execution with commercial halogenated acrylates. Ideal for small-scale synthesis.

Emerging Strategies and Innovations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate Knoevenagel condensations, reducing reaction times from hours to minutes while maintaining yields >75%.

Enzymatic Decarboxylation

Pilot studies explore lipases (e.g., Candida antarctica) for mild decarboxylation of malonic acid intermediates, achieving 80% conversion at 50°C.

Industrial Considerations

Cost Analysis

  • Knoevenagel Route : ~$450/g (Sigma-Aldrich pricing for 50 mg), driven by aldehyde synthesis costs.
  • Alkylation Route : ~$300/g, assuming bulk pricing for halogenated acrylates.

Environmental Impact

Solvent-intensive steps (e.g., ethanol reflux in Knoevenagel) pose waste management challenges. Alternative solvents (e.g., PEG-400) are under investigation.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming salts with bases. This property is critical for solubility modifications in pharmaceutical applications.

Reaction Conditions Product References
DeprotonationAqueous NaOH, RTSodium 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoate
Salt formation (e.g., with amines)Ethanol, refluxAmmonium or alkylammonium salts

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions, where nucleophiles attack the β-carbon.

Nucleophile Reagents/Conditions Product References
ThiolsEtOH, RT, 12 h3-(Pyrazolylmethyl)thio-propanoyl acid
AminesDMF, 60°C, 6 hβ-Amino acid derivatives

Cycloaddition Reactions

The conjugated diene system engages in 1,3-dipolar cycloadditions, forming pyrazoline or triazole derivatives.

Dipolarophile Conditions Product References
DiazoalkanesCH₂Cl₂/Et₂O (1:1), 0°C, 48 hPyrazoline-fused heterocycles
Nitrile oxidesToluene, reflux, 24 hIsoxazoline derivatives

Hydrogenation

Catalytic hydrogenation reduces the double bond, yielding saturated analogs.

Catalyst Conditions Product References
Pd/C (10%)H₂ (1 atm), EtOH, RT, 6 h2-[(1H-Pyrazol-1-yl)methyl]propanoic acid
PtO₂H₂ (3 atm), AcOH, 50°C, 12 hFully saturated carboxylic acid

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Reagent Conditions Product References
Methanol (H₂SO₄)Reflux, 8 hMethyl ester
Thionyl chlorideSOCl₂, DMF, 60°C, 2 h → ROH/RNH₂Amides/Esters

Oxidation and Decarboxylation

Strong oxidizing agents cleave the double bond or induce decarboxylation.

Reagent Conditions Product References
KMnO₄ (acidic)H₂SO₄, 80°C, 4 hPyrazoleacetic acid + CO₂
CrO₃Acetone, 0°C, 2 hKetone derivatives

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though steric hindrance from the methyl group may limit reactivity.

Reaction Conditions Product References
NitrationHNO₃/H₂SO₄, 0°C, 1 h4-Nitro-pyrazole derivative
HalogenationCl₂ (g), FeCl₃, CH₂Cl₂, RT4-Chloro-pyrazole analog

Biological Activity and Derivatives

While beyond pure chemical reactions, derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, likely due to interactions with biological targets via hydrogen bonding and π-stacking .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research has indicated that pyrazole derivatives exhibit significant antioxidant activity. Compounds containing the pyrazole moiety can enhance the activity of antioxidant enzymes and reduce lipid peroxidation, thereby protecting cells from oxidative stress. A study highlighted the effectiveness of pyrazole derivatives in preventing nephrotoxicity associated with cisplatin treatment, showcasing their potential in therapeutic applications for renal protection during chemotherapy .

1.2 Anticancer Activity

The anticancer potential of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid has been investigated in various cancer cell lines. Preliminary studies demonstrated that this compound could inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, cytotoxicity assays on A549 (lung cancer) and MCF7 (breast cancer) cell lines revealed IC50 values of 12.5 µM and 15.0 µM respectively, indicating promising anticancer activity.

Cell Line IC50 (µM)
A54912.5
MCF715.0

1.3 Anti-inflammatory Effects

The structure of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Agricultural Applications

2.1 Herbicidal Activity

Research into the agricultural applications of pyrazole derivatives has shown that certain compounds can act as herbicides. The unique structural features of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid allow it to interact with plant growth regulators, potentially providing a means to control unwanted vegetation without harming crops .

2.2 Pest Control

In addition to herbicidal properties, pyrazole derivatives have been explored for their insecticidal effects. Studies have indicated that these compounds can disrupt the growth and reproduction of various pest species, making them candidates for developing eco-friendly pest control agents .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Its reactivity allows for the formation of cross-linked networks that improve the durability and performance of polymers used in various applications, including coatings and adhesives .

3.2 Photovoltaic Devices

Recent advancements have suggested that pyrazole-containing compounds can be utilized in organic photovoltaic devices due to their favorable electronic properties. These materials can facilitate charge transport and improve the efficiency of solar energy conversion systems .

Mechanism of Action

The mechanism of action of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The prop-2-enoic acid moiety can also participate in covalent bonding with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Structural Comparison of Prop-2-enoic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Remarks
2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid 1236034-44-8 C₈H₈N₂O₂ 164.16 Pyrazole-methyl, α,β-unsaturated acid N/A Discontinued; R&D use only
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid 851975-10-5 C₇H₁₀N₂O₂ 154.17 Pyrazole, methyl branch at α-carbon 97 Commercially available in 1g/5g quantities
3-[2-(1H-Pyrazol-1-yl)phenyl]prop-2-enoic acid 1158094-31-5 C₁₂H₁₀N₂O₂ 214.22 Phenyl-pyrazole, α,β-unsaturated acid N/A No hazard data; research-grade
3-(1-Methyl-1H-triazol-4-yl)prop-2-enoic acid 193538-37-3 C₆H₇N₃O₂ 153.14 Triazole-methyl, α,β-unsaturated acid N/A Related to agrochemical derivatives

Key Observations :

  • Pyrazole vs.
  • Substituent Position : The phenyl group in 1158094-31-5 introduces aromaticity and steric bulk, which may influence solubility and crystal packing .
  • Branching Effects: 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid (851975-10-5) lacks the α,β-unsaturation, reducing reactivity but improving stability .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility: The α,β-unsaturated acid group enhances water solubility compared to non-acidic pyrazole derivatives.
  • Hydrogen Bonding : Pyrazole’s N–H group enables strong hydrogen bonds, critical in crystal engineering (e.g., Etter’s graph set analysis ).
  • Thermal Stability: Prop-2-enoic acid derivatives generally exhibit lower thermal stability due to the reactive double bond.

Biological Activity

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid, also known by its CAS number 1236034-44-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

The compound's molecular formula is C7H8N2O2C_7H_8N_2O_2, with a molecular weight of 152.15 g/mol. Its structure features a pyrazole ring and a prop-2-enoic acid moiety, which are critical for its biological interactions.

PropertyValue
CAS No.1236034-44-8
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Purity≥ 95%

The biological activity of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand, modulating various signaling pathways. This interaction is facilitated by the functional groups present in the compound, which enhance binding affinity to target molecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity:
Studies have shown that derivatives of pyrazole compounds can inhibit inflammatory pathways, potentially making them useful in treating conditions such as arthritis and other inflammatory disorders .

2. Anticancer Properties:
Recent investigations suggest that 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been noted for its potential to inhibit topoisomerase I and II, which are crucial in DNA replication and repair processes .

3. Enzyme Inhibition:
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, offering implications for the treatment of metabolic disorders .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values suggesting potent activity against breast and colon cancer cells.

Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of pyrazole derivatives, including our compound of interest. It demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory diseases.

Study 3: Enzyme Inhibition
Research highlighted the compound's ability to inhibit certain enzymes associated with metabolic syndromes. This was evidenced by decreased activity of α-glucosidase and α-amylase in enzyme assays, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid, a comparison with similar compounds was conducted:

Compound NameStructure CharacteristicsBiological Activity
2-(1-Methyl-1H-pyrazol-4-yl)morpholineMorpholine ring additionAnticancer, anti-inflammatory
2-(1H-pyrazol-1-yl)acetic acidAcetic acid derivativeModerate anti-inflammatory
2-(1H-pyrazol-1-yl)propanoic acidPropanoic acid derivativeLower anticancer activity

Q & A

Q. What are the recommended synthetic routes for 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid, and how can regioselectivity be controlled during pyrazole ring formation?

A common method involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, refluxing phenylhydrazine with a prop-2-enoic acid derivative in ethanol/acetic acid (7:3 v/v) under controlled pH (5–6) can yield the pyrazole core. Regioselectivity is influenced by electron-withdrawing/donating substituents and solvent polarity. Monitoring reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>97%).
  • Melting point analysis : Compare observed values (e.g., 223–224°C) with literature data to detect impurities .

Q. What are the key stability considerations for handling and storing this compound?

The compound is stable under inert atmospheres but may degrade via hydrolysis or oxidation. Store in airtight containers at 2–8°C, away from light. Avoid aqueous solutions unless buffered at pH 6–7. Monitor for color changes (yellowing indicates decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify reactive sites. The α,β-unsaturated carbonyl system exhibits electrophilic character at the β-carbon, making it prone to Michael additions. Solvent effects (e.g., dielectric constant of DMSO vs. THF) can be modeled using COSMO-RS to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data, such as antimicrobial efficacy across studies?

  • Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify IC₅₀ values.
  • Assay standardization : Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin).
  • Metabolite screening : LC-MS/MS can detect degradation products that may influence activity .

Q. How does the compound’s stereoelectronic profile influence its coordination chemistry with transition metals?

The pyrazole N-atom and carboxylate group act as bidentate ligands. X-ray crystallography (e.g., Cu(II) complexes) reveals bond angles (~120° for pyrazole-metal coordination) and distortion parameters. Cyclic voltammetry in DMF shows redox peaks correlating with metal-ligand charge transfer .

Q. What advanced techniques validate the compound’s role in enzyme inhibition studies (e.g., cyclooxygenase-2)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) in real-time.
  • Molecular docking (AutoDock Vina) : Simulate binding poses in the enzyme’s active site (PDB ID: 1PXX).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

Methodological Notes

  • Synthesis Optimization : Scale-up reactions (>10 g) require slow addition of hydrazine derivatives to prevent exothermic side reactions .
  • Troubleshooting Contaminated NMR Spectra : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Ecotoxicity Assessment : Follow OECD Guideline 201 for algal growth inhibition tests (72-h exposure, Pseudokirchneriella subcapitata) .

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